TG11-77 hydrochloride is synthesized from commercially available precursors and classified as a chemical compound used primarily in biomedical research. Its classification as a selective antagonist allows it to inhibit the activity of the EP2 receptor, which is implicated in various inflammatory processes within the body .
The synthesis of TG11-77 hydrochloride involves several key steps. Initially, the precursor compound 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide is formed. This compound is subsequently converted into its hydrochloride salt form. The synthetic process typically involves organic solvents and controlled temperatures to optimize yield and purity.
In industrial settings, the synthesis follows similar routes but is scaled up to maximize efficiency and minimize costs. Automated reactors are often employed to ensure consistent quality and yield across batches.
TG11-77 hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is C₁₈H₃₁ClN₄O, with a molecular weight of approximately 348.93 g/mol.
TG11-77 hydrochloride primarily undergoes substitution reactions due to its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
The reactions involving TG11-77 hydrochloride can yield various derivatives depending on the specific reagents and conditions employed. Substitution reactions may produce modified versions of the original compound that retain or enhance biological activity .
TG11-77 hydrochloride functions as a brain-permeable antagonist of the EP2 receptor, which is part of the prostaglandin E2 signaling pathway.
The primary pathway affected by TG11-77 hydrochloride is the COX-2 signaling pathway, which plays a significant role in inflammatory responses within neural tissues .
TG11-77 hydrochloride has several scientific applications:
Prostaglandin E₂ (PGE₂), a primary cyclooxygenase-2 (COX-2) metabolite, drives neuroinflammation by activating G-protein-coupled E-prostanoid (EP) receptors. Among these, the EP2 receptor (coded by PTGER2) is upregulated in Alzheimer’s disease (AD), amyotrophic lateral sclerosis (ALS), epilepsy, and brain injury models [1] [6] [10]. EP2 activation triggers cAMP-dependent protein kinase A (PKA) and exchange protein activated by cAMP (Epac) pathways, leading to:
In ALS, EP2 activation in motor neurons elevates caspase-3-dependent cytotoxicity, accelerating neurodegeneration [6] [10].
Table 1: Neurodegenerative Conditions Linked to EP2 Receptor Activation
Disease Model | Key Pathological Role of EP2 | Consequence | |
---|---|---|---|
Alzheimer’s disease | Suppresses Aβ phagocytosis; induces neurotoxic gliosis | Increased amyloid plaques; cognitive decline | |
ALS (SOD1G93A mice) | Upregulates ROS in motor neurons; promotes caspase-3 activation | Motor neuron death; disease progression | |
Epilepsy (status epilepticus) | Amplifies neuroinflammatory gene expression | Neuronal hyperexcitability; hippocampal damage | |
Hypopharyngeal carcinoma | Promotes epithelial-mesenchymal transition (EMT) | Enhanced tumor metastasis | [4] |
EP2 antagonism offers precision targeting of neuroinflammatory cascades while sparing beneficial prostaglandin pathways. Key advantages include:
Non-selective COX-2 inhibitors (e.g., celecoxib) or NSAIDs exhibit limited efficacy in neurodegenerative diseases due to:
EP2 antagonists circumvent these issues by selectively targeting the PGE₂-EP2 axis, preserving IP and other cytoprotective pathways [1] [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1